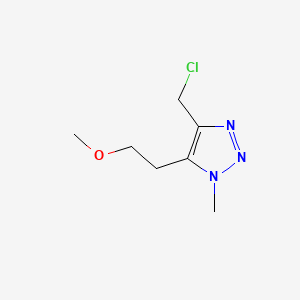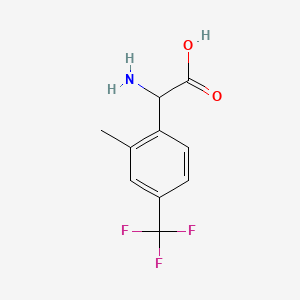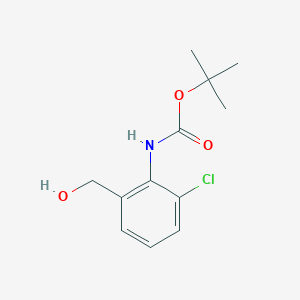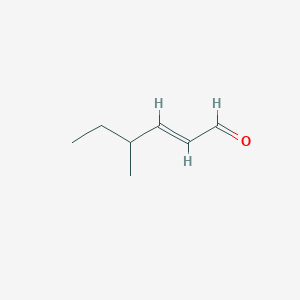
4-Methylhex-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhex-2-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the second carbon atom and a methyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylhex-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylhex-2-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-methylhex-2-enol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: 4-Methylhex-2-enoic acid
Reduction: 4-Methylhex-2-enol
Substitution: Products depend on the nucleophile used (e.g., amines, alcohols)
Aplicaciones Científicas De Investigación
4-Methylhex-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylhex-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-hexene: An isomer with a double bond at the second carbon atom but lacking the aldehyde group.
4-Methylhex-2-enoic acid: The oxidized form of 4-Methylhex-2-enal.
4-Methylhex-2-enol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which includes both an aldehyde group and a double bond
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(E)-4-methylhex-2-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h4-7H,3H2,1-2H3/b5-4+ |
Clave InChI |
PKOVRWKTLYBDGH-SNAWJCMRSA-N |
SMILES isomérico |
CCC(C)/C=C/C=O |
SMILES canónico |
CCC(C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


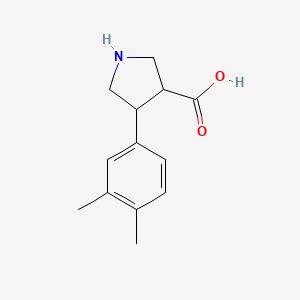
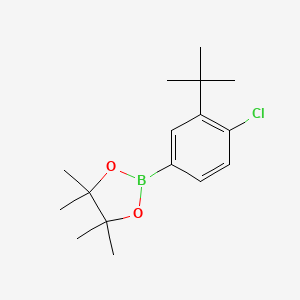
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
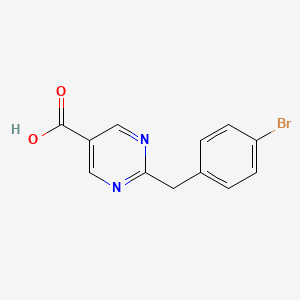

![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
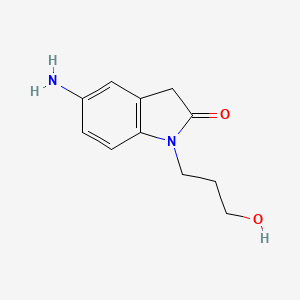

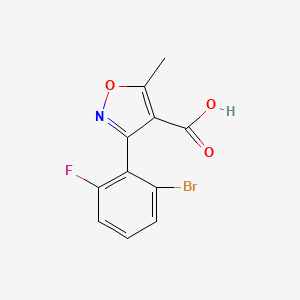
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
